4,7,10,13-Eicosatetraynoic acid

Description

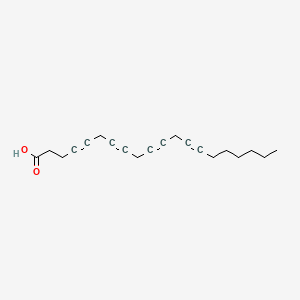

Structure

3D Structure

Properties

CAS No. |

77178-73-5 |

|---|---|

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

icosa-4,7,10,13-tetraynoic acid |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-6,9,12,15,18-19H2,1H3,(H,21,22) |

InChI Key |

DFVSWRJUJYWJKB-UHFFFAOYSA-N |

SMILES |

CCCCCCC#CCC#CCC#CCC#CCCC(=O)O |

Canonical SMILES |

CCCCCCC#CCC#CCC#CCC#CCCC(=O)O |

Other CAS No. |

77178-73-5 |

Synonyms |

4,7,10,13-eicosatetraynoic acid 4,7,10,13-EYTA 4,7,10,13-icosatetraynoic acid ITYA U 53119 U-53119 |

Origin of Product |

United States |

Synthetic Methodologies for 4,7,10,13 Eicosatetraynoic Acid and Its Derivatives

Established Total Synthesis Approaches for Polyalkyne Fatty Acids

The total synthesis of polyalkyne fatty acids like 4,7,10,13-eicosatetraynoic acid relies on established carbon-carbon bond-forming reactions that are amenable to the construction of the characteristic polyyne backbone. Key among these are coupling reactions that unite smaller alkyne-containing fragments.

One of the foundational methods for the synthesis of symmetric diynes is the Glaser coupling , which involves the oxidative coupling of terminal alkynes in the presence of a copper(I) salt, a base, and an oxidant. semanticscholar.orgorganic-chemistry.org A widely used modification of this reaction is the Hay coupling , which utilizes a soluble copper-TMEDA complex and air as the oxidant. wikipedia.org For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is a powerful tool. synarchive.comwikipedia.orgalfa-chemistry.com This reaction facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base, allowing for the controlled, stepwise assembly of the polyyne chain. wikipedia.orgresearchgate.net

In addition to these classical methods, modern synthetic strategies have been developed to enhance efficiency and versatility. A "full" solid-phase synthesis approach has been reported for the precise and diverse synthesis of polyunsaturated fatty acids (PUFAs). chemrxiv.orgnih.gov This method allows for the efficient and expedited synthesis of various PUFAs with different chain lengths and terminal structures by utilizing appropriate building blocks on a solid support. chemrxiv.org While not explicitly detailed for ETYA, this methodology presents a promising avenue for its synthesis and the creation of a library of its analogs.

The general synthetic strategy for a polyalkyne fatty acid like ETYA would involve the retrosynthetic disconnection of the molecule into smaller, readily available building blocks. These fragments, containing terminal alkynes and appropriate functional groups, would then be sequentially coupled using reactions like the Cadiot-Chodkiewicz coupling to construct the 20-carbon chain with the four desired triple bonds. The carboxylic acid moiety is typically introduced at the beginning or end of the synthesis, often in a protected form to prevent interference with the coupling reactions. organic-chemistry.org

Chemo- and Regioselective Functionalization Strategies

The multiple alkyne units in this compound and its derivatives present both opportunities and challenges for chemical modification. Chemo- and regioselective functionalization strategies aim to selectively react with one or more of these triple bonds, or the carboxylic acid group, to generate a diverse range of analogs with tailored properties.

The terminal alkyne of a precursor can be selectively functionalized through various reactions. researchgate.net For internal alkynes, such as those in the ETYA backbone, selective functionalization is more challenging due to their similar reactivity. However, strategies based on transition-metal catalysis can achieve chemo- and regioselective transformations. nih.govrsc.org For instance, palladium-catalyzed reactions have been developed for the selective cycloaddition of alkynes. nih.gov Furthermore, non-metallic Lewis acid-promoted hydrofunctionalization of unsaturated hydrocarbons offers a streamlined approach for these transformations. nih.gov

The concept of chemoselectivity is crucial when dealing with molecules possessing multiple functional groups. study.com A chemoselective reaction targets one functional group in the presence of others. study.com In the context of ETYA, this could involve, for example, the selective reduction of one alkyne to an alkene or the selective addition of a reagent to a specific triple bond. Regioselectivity, the preference for reaction at a particular position, is also a key consideration. study.com

The development of protecting groups is integral to achieving selective functionalization. organic-chemistry.orglibretexts.org By temporarily masking a reactive functional group, other parts of the molecule can be modified without interference. For example, the carboxylic acid group of ETYA can be protected as an ester to allow for reactions on the alkyne chain. Subsequently, the protecting group is removed to regenerate the carboxylic acid.

Stereochemical Considerations in Analog Synthesis

While this compound itself is achiral, the synthesis of its analogs, particularly those with saturated or partially saturated carbon chains, introduces the possibility of stereoisomers. The control of stereochemistry is a critical aspect of modern organic synthesis, as different stereoisomers can exhibit distinct biological activities.

The synthesis of chiral fatty acid analogs often involves the use of chiral starting materials or the application of stereoselective reactions. dartmouth.edunih.govresearchgate.netelsevierpure.com Enzymatic routes, which operate under mild conditions and exhibit high intrinsic selectivity, are particularly attractive for creating enantiomerically pure compounds. nih.govelsevierpure.com For example, photoenzymatic cascade reactions have been developed to transform unsaturated fatty acids into chiral secondary fatty alcohols. nih.govelsevierpure.com

In a synthetic laboratory setting, stereoselectivity is achieved through various means, including the use of chiral catalysts, auxiliaries, or reagents. A stereoselective reaction preferentially forms one stereoisomer over others. study.com For instance, the reduction of an alkyne to a cis- or trans-alkene can be controlled by the choice of catalyst and reaction conditions. Similarly, the introduction of substituents along the carbon chain can be performed stereoselectively to generate specific enantiomers or diastereomers.

The design and synthesis of conformationally constrained fatty acid mimetics is an area of active research. dartmouth.edu By introducing chirality and conformational constraints, it is possible to produce potent and selective modulators of various biological receptors. dartmouth.edu

Development of Isotopic Labeling Methods for Research Applications

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules like this compound in biological systems. By replacing one or more atoms with a heavier, stable isotope (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)), researchers can track the molecule and its metabolites using mass spectrometry or nuclear magnetic resonance spectroscopy.

Several methods have been developed for the isotopic labeling of lipids and fatty acids. nih.govnih.gov One common approach is the administration of a labeled precursor, such as deuterated water (D₂O) or ¹³C-labeled glucose, which is then incorporated into newly synthesized fatty acids. nih.govgist.ac.krmetsol.com Deuterium from D₂O can be incorporated into phospholipids (B1166683) during de novo fatty acid synthesis. researchgate.net This allows for the quantification of lipid synthesis rates. metsol.com

Alternatively, a fatty acid can be directly synthesized with isotopic labels at specific positions. This allows for more precise tracking of the molecule and its transformations. For instance, deuterium- and carbon-13-labeled essential fatty acids have been synthesized and their metabolism in rats has been compared. nih.gov

The choice of isotope and labeling strategy depends on the specific research question. Carbon-13 is often preferred over deuterium for tracing carbon backbones, as deuterium labels can sometimes be lost during metabolic processes like desaturation. nih.gov Multi-tracer studies, employing different isotopes simultaneously, can provide a more comprehensive picture of metabolic pathways. nih.gov

Analytical Techniques for Characterization of Synthetic Products (e.g., GC-MS, HPLC, NMR)

The characterization of synthetic this compound and its derivatives is crucial to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. nih.govaocs.org ¹H NMR provides information about the different types of protons in the molecule, while ¹³C NMR distinguishes between the different carbon atoms. nih.govmdpi.commagritek.com For polyunsaturated fatty acids, specific chemical shifts in the NMR spectrum can be assigned to the protons and carbons of the alkyl chain, the double or triple bonds, and the carboxylic acid group. nih.govnih.govmdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms in the molecule. magritek.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain structural information through fragmentation patterns. wikipedia.orgnih.govyoutube.com When coupled with Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), it allows for the separation and identification of components in a mixture. The fragmentation of polyynes in the mass spectrometer can provide insights into their structure. aip.orgacs.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of fatty acids. By selecting the appropriate stationary and mobile phases, it is possible to separate ETYA from its precursors, byproducts, and other lipids.

The following table provides a summary of the analytical techniques and their applications in the characterization of this compound and its derivatives.

| Analytical Technique | Application | Information Obtained |

| ¹H NMR | Structural Elucidation | - Chemical environment of protons- Number of different types of protons- Connectivity through coupling patterns |

| ¹³C NMR | Structural Elucidation | - Chemical environment of carbons- Number of different types of carbons |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | - Connectivity between protons (COSY)- Direct carbon-proton correlations (HSQC)- Long-range carbon-proton correlations (HMBC) |

| Mass Spectrometry (MS) | Molecular Weight and Structural Information | - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Structural information from fragmentation patterns |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification | - Separation of volatile derivatives- Identification based on retention time and mass spectrum |

| High-Performance Liquid Chromatography (HPLC) | Purification and Analysis | - Separation of non-volatile compounds- Quantification based on peak area |

Enzymatic Inhibition Mechanisms of 4,7,10,13 Eicosatetraynoic Acid

Inhibition of Eicosanoid Biosynthesis Pathways

Eicosanoids are a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. nih.gov They play critical roles in inflammation, immunity, and cellular signaling. nih.gov The biosynthesis of eicosanoids is primarily carried out by three enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.gov 4,7,10,13-Eicosatetraynoic acid (ETYA) is a well-characterized inhibitor of these pathways, and its mechanisms of action have been the subject of extensive investigation.

Cyclooxygenase (COX) Isoform Inhibition Kinetics and Specificity

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the production of prostaglandins (B1171923) and thromboxanes. nih.gov These enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory and homeostatic mediators. nih.gov ETYA has been shown to inhibit both COX isoforms.

Lipoxygenase (LOX) Isoform Inhibition Dynamics and Substrate Specificity

The lipoxygenase (LOX) family of enzymes catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids like arachidonic acid, leading to the formation of hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes and other bioactive lipids. nih.govresearchgate.net These molecules are potent mediators of inflammation and allergic responses. researchgate.net

ETYA is a potent inhibitor of various LOX isoforms. Research has shown that 4,7,10,13-icosatetraynoic acid can inhibit the synthesis of 12-L-hydroxy-5,8,10,14-icosatetraenoic acid (HETE), a product of 12-LOX, by more than 95%. nih.gov The ID50 concentration for this inhibition was found to be 0.46 µM. nih.gov This demonstrates a selective and potent inhibition of the LOX pathway over the COX pathway. The structural features of acetylenic acids like ETYA are critical for their selective inhibition of platelet lipoxygenase. nih.gov The inhibition of 5-LOX is particularly significant as this enzyme is responsible for the biosynthesis of leukotrienes, which are key players in inflammatory diseases such as asthma. nih.gov

Investigations into Inhibition of Other Lipid-Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes)

Beyond COX and LOX, the cytochrome P450 (CYP) enzymes represent a third major pathway for arachidonic acid metabolism. nih.gov The CYP epoxygenase and ω-hydroxylase pathways produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), respectively, which are involved in various physiological processes, including the regulation of vascular tone and inflammation. nih.gov

While the inhibitory effects of ETYA on COX and LOX are well-documented, its interaction with CYP enzymes is also an area of research. The complexity of the CYP enzyme family and its broad substrate specificity present a challenge in fully characterizing these interactions. However, given that ETYA is an arachidonic acid analogue, it is plausible that it can also act as a substrate or inhibitor for certain CYP isoforms involved in fatty acid metabolism. Further research is needed to elucidate the specific inhibitory kinetics and selectivity of ETYA towards different CYP enzymes.

Molecular Basis of Enzyme-Inhibitor Interactions

Understanding the molecular interactions between ETYA and its target enzymes is crucial for comprehending its inhibitory mechanisms and for the rational design of more specific inhibitors.

Structural Analysis of Binding Sites and Active Site Dynamics

The three-dimensional structures of COX and LOX enzymes have provided invaluable insights into their catalytic mechanisms and how inhibitors like ETYA bind. The active sites of these enzymes are hydrophobic channels that accommodate the long acyl chain of arachidonic acid.

For COX enzymes, the active site is a long, narrow channel extending from the membrane-binding domain to the catalytic core of the enzyme. nih.gov The binding of arachidonic acid involves a specific orientation that allows for the abstraction of a hydrogen atom and subsequent dioxygenation. nih.gov It is believed that ETYA, with its rigid acetylenic bonds, binds in this channel and interacts with key amino acid residues, thereby preventing the proper binding and turnover of the natural substrate.

Similarly, the active site of LOX enzymes contains a non-heme iron atom that is essential for catalysis. researchgate.net The binding of arachidonic acid positions it for stereospecific oxygenation. The inhibitory action of ETYA likely involves its interaction with this active site, potentially by chelating the iron or by sterically hindering the access of arachidonic acid.

Computational Modeling and Docking Studies of Enzyme-ETYA Complexes

Computational methods, including molecular dynamics (MD) simulations and docking studies, have become powerful tools for investigating enzyme-inhibitor interactions at an atomic level. nih.gov These approaches can complement experimental data and provide detailed information about the binding modes and energetic landscapes of inhibitor binding.

MD simulations can be used to model the dynamic behavior of the enzyme-ETYA complex, revealing how the inhibitor affects the conformational flexibility and dynamics of the active site. nih.gov Docking studies can predict the most favorable binding poses of ETYA within the active sites of COX and LOX isoforms, helping to identify key interactions with amino acid residues. Such computational models can be used to rationalize the observed inhibitory potencies and selectivities of ETYA and to guide the design of novel inhibitors with improved properties. nih.gov

Cellular and Subcellular Mechanisms of Action of 4,7,10,13 Eicosatetraynoic Acid in Vitro Investigations

Modulation of Intracellular Lipid Metabolism and Fatty Acid Pools

Effects on Arachidonic Acid Metabolism and Release

4,7,10,13-Eicosatetraynoic acid (ETYA) is a straight-chain, tetra-unsaturated 20-carbon fatty acid that significantly interferes with the metabolic pathways of arachidonic acid (AA), a crucial omega-6 polyunsaturated fatty acid involved in inflammation. wikipedia.org In vitro studies have demonstrated that ETYA is a potent inhibitor of enzymes that metabolize arachidonic acid, thereby altering the production of various eicosanoids, which are signaling molecules that mediate inflammatory responses. wikipedia.orgahajournals.org

The primary mechanism by which ETYA modulates arachidonic acid metabolism is through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. wikipedia.org The COX pathway is responsible for the synthesis of prostaglandins (B1171923) and thromboxanes, while the LOX pathway leads to the production of leukotrienes and lipoxins. nih.gov ETYA has been shown to be a selective inhibitor of platelet lipoxygenase, with an ID50 of 0.46 microM for inhibiting the synthesis of 12-L-hydroxy-5,8,10,14-eicosatetraenoic acid (HETE), a product of the 12-lipoxygenase pathway. nih.gov In contrast, its inhibitory effect on the COX pathway, specifically on thromboxane (B8750289) B2 synthesis, is significantly less potent, with an ID50 of 51 microM. nih.gov This selectivity highlights its targeted action on the lipoxygenase arm of arachidonic acid metabolism.

The release of arachidonic acid from membrane phospholipids (B1166683) is a critical initial step in the eicosanoid cascade, primarily catalyzed by phospholipase A2 (PLA2). nih.govyoutube.com While direct studies on ETYA's effect on PLA2 are limited in the provided context, its structural similarity to arachidonic acid suggests a potential for competitive inhibition. By competing with arachidonic acid for the active sites of these enzymes, ETYA can effectively reduce the production of pro-inflammatory eicosanoids. For instance, in rat alveolar macrophages, eicosapentaenoic acid (EPA), another fatty acid, competitively inhibits arachidonic acid metabolism, and at higher concentrations, it may also inhibit phospholipase A2. nih.gov A similar mechanism could be postulated for ETYA.

The metabolic products of arachidonic acid, such as leukotrienes (e.g., LTB4, LTC4, LTD4) and prostaglandins (e.g., PGE2), are potent mediators of inflammation, involved in processes like leukocyte chemotaxis, vasoconstriction, and increased vascular permeability. nih.govnih.govyoutube.com By inhibiting the synthesis of these molecules, ETYA can effectively dampen the inflammatory response at a cellular level.

Table 1: Inhibitory Effects of this compound on Arachidonic Acid Metabolizing Enzymes

| Enzyme Pathway | Target Enzyme | Product Inhibited | ID50 (µM) | Reference |

| Lipoxygenase | Platelet Lipoxygenase | 12-HETE | 0.46 | nih.gov |

| Cyclooxygenase | Cyclooxygenase | Thromboxane B2 | 51 | nih.gov |

Influence on Lipid Peroxidation Processes

Lipid peroxidation is a process where free radicals attack polyunsaturated fatty acids, such as arachidonic acid, leading to the formation of lipid hydroperoxides and reactive aldehydes like malondialdehyde and 4-hydroxynonenal. nih.gov This process can cause significant cellular damage and is implicated in various pathological conditions. nih.gov The high concentration of polyunsaturated fatty acids in cellular membranes makes them particularly susceptible to lipid peroxidation. nih.gov

This compound, as a polyunsaturated fatty acid, can itself be a substrate for lipid peroxidation. However, its primary role in this context is as a modulator of the enzymes that generate reactive oxygen species (ROS) and participate in the inflammatory cascade that fuels lipid peroxidation. The 5-lipoxygenase (5-LO) enzyme, a key target of ETYA, has been shown to contribute to the generation of ROS that can activate pro-inflammatory transcription factors like NF-κB. nih.gov By inhibiting 5-LO, ETYA can indirectly reduce the generation of ROS and thereby mitigate lipid peroxidation.

Furthermore, the products of arachidonic acid metabolism, particularly those from the lipoxygenase pathway, can contribute to cellular damage. For instance, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), an intermediate in leukotriene synthesis, is a reactive hydroperoxide. nih.gov By blocking the formation of such reactive intermediates, ETYA can help protect cells from the damaging effects of lipid peroxidation.

Impact on Cellular Signaling Pathways

Interference with Receptor-Mediated Eicosanoid Responses

Eicosanoids exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. ahajournals.orgnih.govresearchgate.net This receptor binding initiates intracellular signaling cascades that lead to diverse cellular responses, including inflammation, smooth muscle contraction, and platelet aggregation. researchgate.net For example, leukotriene B4 (LTB4) binds to its receptor, BLT1, on neutrophils, mediating their recruitment to sites of inflammation. nih.gov Similarly, cysteinyl leukotrienes (LTC4, LTD4, LTE4) act on CysLT receptors, contributing to bronchoconstriction in asthma. nih.gov

This compound, by inhibiting the synthesis of these eicosanoids, effectively prevents their interaction with their respective receptors. This blockade of receptor activation is a crucial mechanism by which ETYA attenuates inflammatory and other pathological responses. By reducing the concentration of ligands available to bind to these receptors, ETYA disrupts the downstream signaling events that would normally be triggered.

Crosstalk with Other Intracellular Signaling Cascades

The signaling pathways initiated by eicosanoids are not isolated but rather engage in extensive crosstalk with other intracellular signaling cascades. For example, the activation of eicosanoid receptors can influence pathways involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the transcription factor NF-κB. nih.gov

The inhibition of eicosanoid production by this compound can, therefore, have broader effects on cellular signaling. For instance, the reduction in leukotriene levels can lead to decreased activation of NF-κB, a key regulator of pro-inflammatory gene expression. nih.gov Furthermore, some prostaglandins can antagonize p53-dependent apoptosis, an effect that may be modulated by ETYA's influence on prostaglandin (B15479496) synthesis. nih.gov

Additionally, cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13) utilize signaling pathways, such as the STAT6 pathway, that can be influenced by the cellular lipid environment. nih.gov While direct evidence of ETYA's interaction with these specific cytokine signaling pathways is not detailed in the provided search results, its profound impact on lipid metabolism suggests a potential for such crosstalk.

Effects on Specific Cellular Responses

The modulation of arachidonic acid metabolism and cellular signaling by this compound translates into specific effects on various cellular responses, particularly those involved in inflammation and immunity.

In vitro studies on platelets have shown that ETYA is a potent and selective inhibitor of the lipoxygenase pathway, significantly reducing the production of HETE. nih.gov This inhibition of a key pro-aggregatory and pro-inflammatory mediator highlights its potential to modulate platelet function.

The effects of ETYA can also be inferred from the known roles of the eicosanoids it inhibits. For instance, leukotrienes are potent chemoattractants for various immune cells, including neutrophils, monocytes, and eosinophils. wikipedia.orgwikipedia.org By blocking leukotriene synthesis, ETYA can be expected to inhibit the recruitment of these cells to sites of inflammation, a key step in the inflammatory process. Monocytes, for example, are regulated by chemotactic factors including leukotriene B4. wikipedia.org Eosinophils, which play a role in allergic reactions and parasitic infections, are also recruited by leukotriene B4. wikipedia.org

Furthermore, the production of certain eicosanoids is a hallmark of activated immune cells. For example, activated eosinophils produce leukotrienes like LTC4, LTD4, and LTE4. wikipedia.org By suppressing the synthesis of these mediators, ETYA could modulate the effector functions of these cells.

Regulation of Cell Aggregation Mechanisms

This compound (ETYA) has been identified as a potent regulator of cellular aggregation, particularly in the context of platelet function. In vitro studies have demonstrated its role as a selective inhibitor of platelet lipoxygenase. nih.gov ETYA effectively inhibits the synthesis of 12-L-hydroxy-5,8,10,14-eicosatetraenoic acid (HETE), a product of the lipoxygenase pathway, with over 95% inhibition observed. nih.gov This inhibition occurs without significantly affecting the production of thromboxane B2 or 12-L-hydroxy-5,8,10-heptadecatrienoic acid (HHT) at lower concentrations. nih.gov Thromboxane A2, the precursor of thromboxane B2, is a key molecule derived from arachidonic acid that plays a critical role in triggering platelet aggregation. nih.govresearchgate.net

The inhibitory action of ETYA is concentration-dependent. The concentration required for 50% inhibition (ID50) for HETE synthesis is significantly lower than that for thromboxane B2 synthesis, highlighting its selectivity for the lipoxygenase pathway over the cyclooxygenase pathway in platelets. nih.gov

Table 1: Inhibitory Concentrations (ID50) of this compound on Platelet Metabolite Synthesis

| Metabolite | Pathway | ID50 Concentration (µM) | Reference |

| 12-L-hydroxy-5,8,10,14-eicosatetraenoic acid (HETE) | Lipoxygenase | 0.46 | nih.gov |

| Thromboxane B2 | Cyclooxygenase | 51 | nih.gov |

Alterations in Cellular Proliferation and Differentiation Pathways

ETYA, an analogue of arachidonic acid, demonstrates significant effects on the fundamental cellular processes of proliferation and differentiation in transformed human cell lines. nih.gov In vitro research has shown that ETYA can inhibit DNA synthesis, a key marker of cell proliferation, in various cancer cell lines, including U937 (monoblastoid), PC3 (prostate), and A172 (glioblastoma). nih.gov This inhibitory effect on thymidine (B127349) incorporation into DNA was found to be reversible upon removal of ETYA. nih.gov

Beyond its anti-proliferative effects, ETYA also induces partial differentiation in certain cell lines. nih.gov Specifically, U937 and A172 cells exhibited signs of differentiation following treatment with the compound. nih.gov This suggests that ETYA can modulate signal transduction pathways that control not only cell division but also the maturation of cells towards a more specialized state. nih.gov In U937 cells, this was accompanied by a rapid downregulation of c-myc transcription, a gene critically involved in cell proliferation. nih.gov The ability of leukotriene C4 to partially reverse the suppression of DNA synthesis in U937 cells suggests that the effects of ETYA are, in part, mediated by its influence on the leukotriene pathway. nih.gov

Modulation of Lysosomal Enzyme Expression in Macrophages

The role of arachidonic acid metabolites in regulating the secretion of lysosomal enzymes from macrophages has been a subject of investigation. Studies using zymosan to induce lysosomal enzyme release in macrophages have shown that this process is accompanied by the production of malondialdehyde (MDA), a byproduct of the prostaglandin synthase pathway which metabolizes arachidonic acid. nih.gov

However, when this pathway was blocked by inhibitors such as aspirin (B1665792) and indomethacin, there was only a minor inhibitory effect on the release of lysosomal enzymes. nih.gov This finding indicates that arachidonic acid metabolites, and by extension inhibitors of their synthesis like ETYA, play a minor, rather than a major, regulatory role in zymosan-induced lysosomal enzyme secretion from macrophages. nih.gov The control of this degranulation process in macrophages appears to be governed by different regulatory mechanisms than those found in other cell types where arachidonate (B1239269) metabolites are more influential. nih.gov While macrophages are a major source of various lipid mediators and respond to stimuli by producing eicosanoids, the specific process of lysosomal enzyme release seems largely independent of this pathway. nih.govnih.gov

Investigations into Oxidative Stress Pathways as a Consequence of Lipid Metabolism Alteration

Altering lipid metabolism through the action of compounds like ETYA can lead to cellular changes consistent with oxidative stress. nih.gov Reactive oxygen species (ROS) are naturally formed as byproducts of the normal metabolism of oxygen and can cause damage to cellular structures when their levels increase dramatically, a state known as oxidative stress. youtube.comyoutube.com

In vitro studies using human transformed cells treated with ETYA have revealed ultrastructural evidence of oxidative stress. nih.gov Transmission electron microscopy of PC3 prostate cancer cells, in particular, showed the presence of putative lipofuscin bodies, myelin figures, and disordered mitochondrial cristae and matrices after exposure to ETYA. nih.gov These features are morphological hallmarks of cellular damage often associated with oxidative processes. Such effects were less evident in A172 glioblastoma cells and were largely absent in U937 monoblastoid cells, indicating a cell-type-specific response. nih.gov

The link between lipid metabolism and oxidative stress is further supported by findings that hydrogen peroxide (H₂O₂), a key ROS, can stimulate the synthesis of certain eicosanoids, such as 5-oxo-ETE, in cancer cells. nih.gov This suggests a complex interplay where the alteration of lipid pathways can be both a cause and a consequence of oxidative stress. The generation of ROS can occur in mitochondria when there is a mismatch between the electron entry into the respiratory chain and the rate of electron transport, leading to the production of superoxide (B77818) radicals. youtube.com The non-enzymatic oxidation of arachidonic acid by ROS can also lead to the formation of isoprostanes, further linking these two pathways. mdpi.com

4,7,10,13 Eicosatetraynoic Acid As a Biochemical Probe

Applications in Elucidating Eicosanoid Cascade Regulation

The eicosanoid cascade is a complex metabolic network responsible for the production of potent lipid mediators, including prostaglandins (B1171923) and leukotrienes, which are centrally involved in inflammation and other physiological processes. ETYA's ability to broadly inhibit key enzymes in this cascade makes it an invaluable probe for studying its regulation.

Dissecting the Roles of Specific COX and LOX Isoforms

ETYA serves as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the two primary enzyme families that initiate the eicosanoid cascade. By blocking both pathways, researchers can investigate the collective contribution of prostaglandins and leukotrienes to a particular biological response. For instance, in studies of platelet aggregation, ETYA has been shown to inhibit the synthesis of 12-L-hydroxy-5,8,10,14-eicosatetraenoic acid (HETE), a product of the LOX pathway, more potently than thromboxane (B8750289) B2, a product of the COX pathway nih.gov. This differential inhibition, despite its dual action, allows for some level of dissection between the two pathways.

The use of ETYA in conjunction with more selective inhibitors for specific COX (e.g., COX-1 or COX-2) or LOX (e.g., 5-LOX, 12-LOX, 15-LOX) isoforms allows for a more detailed understanding of the roles of individual enzymes. By comparing the effects of ETYA with those of a selective COX-2 inhibitor, for example, researchers can delineate the relative contributions of COX-2-derived prostaglandins versus other eicosanoids in an inflammatory model.

| Enzyme Family | Key Enzymes Inhibited by ETYA | Primary Products |

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, HETEs, Lipoxins |

Identifying Novel Metabolic Intermediates and Pathways

While ETYA is primarily known as an inhibitor, its application in lipidomics studies can paradoxically aid in the identification of novel metabolic pathways. By blocking the major, well-characterized pathways of arachidonic acid metabolism, ETYA can cause the accumulation of precursor molecules or shunt arachidonic acid into alternative, less prominent metabolic routes. The analysis of the lipid profiles of cells or tissues treated with ETYA can, therefore, reveal previously uncharacterized metabolites.

For instance, in a cellular system where COX and LOX pathways are inhibited by ETYA, an increase in the levels of other oxygenated fatty acids might be observed, suggesting the activity of alternative enzymes like cytochrome P450 monooxygenases or non-enzymatic oxidation. This approach allows for the discovery of new bioactive lipids and the elucidation of their biosynthetic pathways, expanding our understanding of the complexity of lipid signaling.

Utility in Investigating Broader Fatty Acid Metabolism and Signaling Networks

The influence of ETYA extends beyond the eicosanoid cascade, impacting broader aspects of fatty acid metabolism and signaling. As an analog of arachidonic acid, ETYA can compete with natural fatty acids for incorporation into cellular lipids and for binding to various enzymes and receptors involved in lipid signaling.

Research has indicated that ETYA can affect multiple signal transduction pathways in cultured mammalian cells. For example, it has been shown to increase whole cell and microsomal membrane fluidity, elevate intracellular calcium levels, and alter the activity and distribution of protein kinase C nih.gov. These effects suggest that ETYA can modulate cellular signaling events independently of its inhibition of eicosanoid production. Furthermore, by interfering with the metabolism of arachidonic acid, ETYA can indirectly influence pathways that are regulated by arachidonic acid itself or its metabolites, such as certain ion channels and transcription factors. The use of ETYA as a biochemical probe can thus help to uncover the intricate connections between different lipid signaling networks.

Employment in Cell-Based Assay Systems for Mechanistic Research

ETYA is frequently employed in a variety of cell-based assay systems to investigate the mechanisms underlying inflammatory responses and other cellular processes. These assays provide a controlled environment to study the effects of inhibiting eicosanoid production on specific cellular functions.

In studies using macrophage cell lines, such as RAW 264.7, ETYA can be used to probe the role of eicosanoids in processes like phagocytosis, cytokine production, and nitric oxide release upon stimulation with inflammatory agents like lipopolysaccharide (LPS). For instance, by observing a reduction in the inflammatory response in the presence of ETYA, researchers can confirm the involvement of COX and/or LOX products in that response. A study on IFN-γ-stimulated glial cells demonstrated that ETYA can suppress the expression of the chemokine CCL2/MCP-1 by increasing the stability of MAPK phosphatase-1 mRNA, revealing a novel anti-inflammatory mechanism researchgate.net.

| Cell Type | Assay | Mechanistic Insight from ETYA Application |

| Macrophages | Cytokine release assay | Role of eicosanoids in mediating inflammatory signaling |

| Platelets | Aggregation assay | Involvement of COX and LOX products in thrombosis |

| Endothelial Cells | Adhesion molecule expression | Contribution of eicosanoids to vascular inflammation |

| Cancer Cells | Proliferation and apoptosis assays | Influence of eicosanoid pathways on tumor growth and survival |

Development of High-Throughput Screening Assays Utilizing ETYA

In the development of high-throughput screening (HTS) assays for the discovery of novel anti-inflammatory drugs targeting the COX and LOX pathways, ETYA can serve as a valuable tool. While not typically used as a screening compound itself due to its broad activity, it can be employed as a reference or control inhibitor to validate and optimize HTS assays.

For example, in a newly developed assay to screen for inhibitors of a specific LOX isoform, ETYA can be used as a positive control to confirm that the assay is capable of detecting inhibition. By demonstrating a dose-dependent inhibition with ETYA, researchers can validate the sensitivity and dynamic range of the assay. Furthermore, in competitive binding assays, a labeled version of ETYA could potentially be used as a probe to identify compounds that bind to the active site of COX or LOX enzymes. The establishment of robust and reliable HTS assays is crucial for the efficient screening of large compound libraries to identify new therapeutic leads.

Advanced Research Directions and Methodological Innovations

Design and Synthesis of Novel 4,7,10,13-Eicosatetraynoic Acid Derivatives with Enhanced Specificity or Affinity

The utility of this compound as a research tool stems from its ability to inhibit enzymes involved in eicosanoid synthesis. However, research is ongoing to develop derivatives with improved characteristics. The goal is to create molecules with greater selectivity for specific enzymes or higher affinity, which allows for more precise modulation of metabolic pathways.

One area of investigation involves modifying the acetylenic acid structure to enhance its inhibitory profile. Early studies evaluated various acetylenic acids to understand the structural features necessary for selective inhibition of platelet lipoxygenase. nih.gov For instance, both this compound and 5,8,11,14-henicosatetraynoic acid were found to be potent inhibitors of 12-L-hydroxy-5,8,10,14-icosatetraenoic acid (HETE) synthesis. nih.gov These compounds demonstrated over 95% inhibition of HETE synthesis without significantly affecting the production of thromboxane (B8750289) B2 or 12-L-hydroxy-5,8,10-heptadecatrienoic acid (HHT). nih.gov

The development of such derivatives is crucial for dissecting the roles of different enzymes in the arachidonic acid cascade. The synthesis of these novel compounds often builds upon established chemical methods for creating fatty acid analogues. nih.gov By systematically altering the carbon chain length, the number and position of the triple bonds, and the carboxyl group, researchers can fine-tune the inhibitory properties of the molecule. The synthesis of derivatives of related compounds, such as 15-eicosatetraenoic acid, involves enzymatic oxidation steps that produce hydroperoxy, hydroxy, and oxo derivatives, providing a template for creating a diverse library of potential inhibitors. reactome.orgreactome.org

Table 1: Inhibitory Concentrations (ID50) of Acetylenic Acids on Platelet Enzymes

| Compound | Thromboxane B2 Synthesis ID50 (μM) | HETE Synthesis ID50 (μM) |

|---|---|---|

| This compound | 51 | 0.46 |

| 5,8,11,14-Henicosatetraynoic acid | 64 | 0.31 |

This table presents the half-maximal inhibitory concentration (ID50) values for two acetylenic acids, indicating their potency in inhibiting the synthesis of Thromboxane B2 and HETE in platelets. Data sourced from PubMed. nih.gov

Integration with Advanced Lipidomics, Metabolomics, and Proteomics Techniques for Comprehensive Cellular Profiling

To fully understand the effects of inhibiting eicosanoid pathways with compounds like this compound, researchers are integrating its use with "omics" technologies. nih.gov These platforms provide a systems-level view of the molecular changes within a cell or organism.

Lipidomics and Metabolomics: These fields focus on the global study of lipids and metabolites. nih.gov Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for this work. nih.govmdpi.com These methods allow for the sensitive and specific quantification of a wide array of lipid molecules, including eicosanoids, from biological samples. nih.govnih.gov When a pathway is blocked by an inhibitor like ETYA, targeted lipidomics can precisely measure the resulting buildup of precursor molecules and the deficit in downstream products. nih.gov This comprehensive profiling helps to identify not only the direct targets of the inhibitor but also off-target effects and compensatory changes in related metabolic pathways. nih.gov For example, targeted chiral lipidomics can distinguish between eicosanoid enantiomers and regioisomers, which is crucial as different isomers can arise from enzymatic versus non-enzymatic pathways and have distinct biological activities. nih.govmdpi.com

Proteomics: This involves the large-scale study of proteins. In the context of eicosanoid research, proteomics can identify and quantify the enzymes involved in lipid metabolism, such as phospholipases, cyclooxygenases, and lipoxygenases. nih.gov By treating cells with ETYA and analyzing the proteome, researchers can investigate whether the inhibition of enzymatic activity leads to changes in the expression levels of these or other related proteins, providing insights into cellular feedback mechanisms.

The integration of these "omics" approaches provides a powerful strategy for creating a comprehensive cellular profile, mapping the intricate network of interactions that govern lipid metabolism. nih.gov

Exploration of this compound as a Tool for Investigating Lipid-Protein Interactions

The interaction between lipids and proteins is fundamental to many cellular processes, including signaling and enzyme catalysis. Cyclooxygenase (COX) enzymes, for example, are bound to the membrane of the endoplasmic reticulum, where they interact with their substrate, arachidonic acid. biorxiv.org Understanding how substrates and inhibitors bind to these enzymes is key to developing more effective drugs.

As an analogue of arachidonic acid, this compound serves as an invaluable tool for probing these lipid-protein interactions. lipidmaps.org By competing with arachidonic acid for the enzyme's active site, ETYA can be used to study the structural and conformational requirements for substrate binding. biorxiv.org Molecular modeling and simulation studies can visualize how lipids like arachidonic acid enter the hydrophobic channel of an enzyme like COX-1 and interact with key residues. biorxiv.org ETYA can be used in experimental validations of these models. By observing how modifications to the inhibitor's structure affect its binding affinity and inhibitory potency, researchers can map the critical contact points within the enzyme's active site. This provides a clearer picture of the binding pathway and the mechanisms that guide the substrate to the catalytic core of the enzyme. biorxiv.org

Development of New In Vitro and Ex Vivo Models for Studying Eicosanoid Biology

To study the complex and often transient nature of eicosanoid signaling, researchers rely on a variety of experimental models. The development of new and more sophisticated in vitro (cell-based) and ex vivo (tissue-based) models is a key area of advanced research.

In Vitro Models: Cultured cell lines are essential tools for dissecting specific cellular pathways. For instance, human lymphoblastoid cell lines that express 5-lipoxygenase (5-LOX) and its activating protein (FLAP) are used as model systems to study the role of this pathway in inflammation and cancer. mdpi.com In such models, inhibitors like ETYA can be used to confirm that a particular biological effect, such as the formation of specific lipid hydroperoxides, is indeed mediated by the targeted enzyme. nih.gov

Ex Vivo Models: These models use tissues or cells taken directly from an organism, providing a context that is closer to the physiological state. An example is the use of fresh human whole blood to study the regulation of tissue factor by eicosanoids. nih.gov In this system, researchers can add lipoxygenase inhibitors to the blood before stimulating it with an agent like lipopolysaccharide (LPS) to determine the role of specific eicosanoids in the resulting inflammatory response. nih.gov Similarly, ex vivo cultures of specific immune cells, such as eosinophils, have been used to study their survival and activation, processes in which eicosanoids are known to play a role. wikipedia.org These models are critical for validating findings from simpler in vitro systems and for bridging the gap to in vivo studies.

Elucidation of Broader Biological System Impacts of Targeted Lipid Metabolism Modulation

Targeting a single enzyme or pathway with a molecule like this compound can have wide-ranging effects on the entire biological system. A major direction of current research is to understand these broader impacts. Modulating lipid metabolism has been shown to affect complex disease processes, including cancer and metabolic disorders. frontiersin.org

For example, research in melanoma has revealed that resistance to targeted therapies can be associated with alterations in lipid metabolism. frontiersin.org Resistant cancer cells may show changes in their lipid composition and increased dependence on extracellular lipids. frontiersin.org By targeting key nodes in lipid biosynthesis, it may be possible to overcome this resistance. While not always using ETYA directly, these studies highlight a key principle: the targeted modulation of lipid pathways can have significant therapeutic implications. Using a tool like ETYA allows researchers to probe which specific lipid pathways might be the most effective to target in a given disease state.

Q & A

Q. What analytical methods are recommended for detecting 4,7,10,13-Eicosatetraynoic acid in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods. GC-MS spectra for ETYA derivatives (e.g., methyl esters) show diagnostic fragmentation patterns under 70 eV ionization, while LC-MS/MS in positive/negative ion modes provides sensitivity for low-abundance detection in blood or tissue homogenates. Method validation should include spike-recovery experiments and internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. How does this compound modulate arachidonic acid metabolism?

ETYA competitively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, with reported IC50 values of 8 µM (COX) and 0.2–10 µM (5-, 12-, 15-LOX). Its acetylenic bonds prevent enzymatic oxygenation, blocking prostaglandin and leukotriene synthesis. Experimental protocols often pre-treat cells with ETYA (10–50 µM) for 30–60 minutes before inflammatory stimuli to assess downstream eicosanoid suppression via ELISA or LC-MS .

Q. What is the role of ETYA in peroxisome proliferator-activated receptor (PPAR) activation?

ETYA acts as a high-affinity PPARα agonist, with 100-fold greater potency than the hypolipidemic drug Wy 14,643. Cotransfection assays using PPARα/RXRβ heterodimers and reporter constructs (e.g., acyl-CoA oxidase promoter) demonstrate synergistic activation when both receptors are exposed to their ligands (e.g., 9-cis-retinoic acid for RXR). Dose-response curves (0.1–10 µM ETYA) are critical to differentiate PPAR subtype specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of ETYA on inflammatory pathways?

Discrepancies often arise from experimental variables such as indomethacin pre-treatment. For example, ETYA inhibits antigen-induced tracheal contractions only in indomethacin-treated guinea pig models, as endogenous prostaglandins mask its effects. Studies should standardize COX/LOX inhibitor use and validate tissue-specific responses via parallel histamine challenge controls .

Q. What experimental approaches are used to study ETYA’s role in TRPγ channel activation?

Single-channel patch-clamp recordings in heterologous expression systems (e.g., HEK293 cells) reveal ETYA-induced currents (EC50 ~1 µM). Phospholipase A2 (PLA2) dependency is tested using inhibitors like AACOCF3. Co-application with arachidonic acid (AA) or ETYA in PLA2-knockdown models clarifies whether ETYA acts directly or via metabolic derivatives .

Q. How does ETYA inactivate lipoxygenases, and what mechanistic insights does this provide?

ETYA irreversibly inactivates soybean lipoxygenase via a suicidal mechanism: the enzyme converts ETYA into a reactive intermediate that oxidizes a critical methionine residue (Met<sup>560</sup> in soybean LOX). Key steps include:

- Time-dependent inactivation assays (0–30 min) under oxygenated conditions.

- Kinetic analysis (Km = 1.3 µM, k+2 = 0.006 s<sup>−1</sup>).

- Methionine sulfoxide detection via mass spectrometry .

Q. What are the key considerations when designing in vitro studies to assess ETYA’s effects on lipid metabolism?

Q. How does ETYA restore infectious HCV particle production in Py-2-treated cells?

In Huh-7.5 hepatoma cells, ETYA (5–20 µM) rescues HCV replication by compensating for Py-2-induced blockade of AA release. Experimental workflows include:

- Transfection with HCV Luc-Jc1 replicon.

- Co-treatment with Py-2 (5 µM) and ETYA, followed by luciferase assays at 48 h post-treatment.

- Parallel lipidomics to correlate AA/ETYA levels with viral titers .

Q. What methodologies identify ETYA’s role in sodium current (INa) modulation in neurons?

- Whole-cell patch-clamp recordings in rat cerebellar granule cells.

- Pre-incubation with ETYA (10 µM, 15 min) to assess INa amplitude changes.

- Pharmacological dissection using PLA2 inhibitors (e.g., quinacrine) to isolate direct vs. indirect effects .

Q. How is ETYA used to study fatty acid-mediated gene regulation in metabolic disorders?

- Primary hepatocytes or adipocytes are treated with ETYA (1–10 µM) under high-glucose conditions.

- RNA-seq/qPCR profiles of PPARα target genes (e.g., CPT1A, ACOX1).

- ChIP-seq to map PPARα/RXR binding at promoter regions .

Methodological Tables

Table 1: Key Experimental Parameters for ETYA Studies

Table 2: Critical Controls for ETYA Experiments

| Control Type | Purpose | Example |

|---|---|---|

| Solvent control | Rule out DMSO effects | 0.1% DMSO in culture medium |

| Enzyme activity control | Validate LOX/COX inhibition | Co-treatment with indomethacin (10 µM) |

| Genetic control | Confirm receptor specificity | PPARα/RXRβ knockout cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.